molecular formula C6H5CuS B072367 Copper(I) thiophenolate CAS No. 1192-40-1

Copper(I) thiophenolate

Cat. No.: B072367
CAS No.: 1192-40-1
M. Wt: 172.72 g/mol
InChI Key: PNNJYDODNCALKD-UHFFFAOYSA-M
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Description

Copper(I) thiophenolate, also known as this compound, is an organometallic compound with the chemical formula C6H5SCu. It is a green-brown powder that forms a yellow-green solution in pyridine. This compound is known for its unique properties and applications in various fields of science and industry .

Scientific Research Applications

Copper(I) thiophenolate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Thiophenol Copper(I) salt, also known as Copper(I) thiophenolate , is primarily targeted at copper surfaces . The compound forms a Cu-S chemical bond when it interacts with the copper surface .

Mode of Action

The mode of action of Thiophenol Copper(I) salt involves the formation of a Cu-S chemical bond when the compound comes into contact with a copper surface . This interaction results in the compound being adsorbed onto the copper surface .

Biochemical Pathways

Thiophenol Copper(I) salt is used as a source of nucleophilic phenyl sulfide for the preparation of lithium alkyl (phenylthio)cuprates and organophosphine copper(I) phenylthiolate complexes . These complexes are used for conjugate addition to α,β-enones .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may influence its bioavailability.

Result of Action

The result of the action of Thiophenol Copper(I) salt is the effective inhibition of copper corrosion . The compound achieves this by chemisorption, where it is adsorbed onto the copper surface through the formation of a Cu-S chemical bond .

Action Environment

The action of Thiophenol Copper(I) salt can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting copper corrosion may be affected by the presence of other substances on the copper surface. Additionally, the stability of the compound may be influenced by factors such as temperature, as it is known to decompose at 280 °C .

Safety and Hazards

Thiophenol copper(I) salt is considered hazardous. It causes severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Future Directions

Thiophenol copper(I) salt has potential applications in various fields. For instance, it has been used in the preparation of graphene/copper composites with a thiophenol molecular junction for thermal conduction application . It also finds application in the synthesis of 2-aminophenyl sulfide derivatives via ring opening of readily available benzothiazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(I) thiophenolate can be synthesized through the reaction of thiophenol with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like methanol or ethanol. The product is then purified by washing with ethanol and drying under vacuum .

Industrial Production Methods: In industrial settings, thiophenol copper(I) salt is produced by reacting thiophenol with copper nanoparticles. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Copper(I) thiophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Copper(I) thiophenoxide
  • Phenylthiocopper(I)
  • Copper(I) thiophene-2-carboxylate

Comparison: Copper(I) thiophenolate is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers better performance in nucleophilic substitution reactions and has a broader range of applications in organic synthesis. Its ability to form stable complexes with various ligands makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

benzenethiolate;copper(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNJYDODNCALKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5CuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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